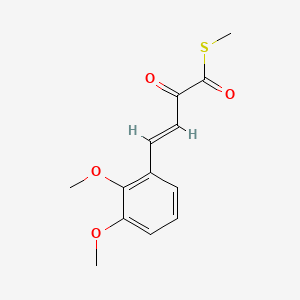
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. The compound’s structure includes a 2,3-dimethoxyphenyl group, which is a derivative of phenol with two methoxy groups attached to the benzene ring. The compound also features an enone moiety, which is a conjugated system of a carbonyl group and a double bond.
Vorbereitungsmethoden
The synthesis of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable thioester precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by the addition of a sulfur-containing reagent to form the thioester linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate involves its interaction with various molecular targets and pathways. The compound’s thioester group can undergo hydrolysis to release the corresponding thiol, which can interact with biological molecules such as proteins and enzymes. The methoxy groups on the phenyl ring may also contribute to its biological activity by affecting its binding affinity to target molecules. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar methoxy substituents on the phenyl ring.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar enone moiety and is used in the synthesis of hybrid compounds with potential anticancer activity
Eigenschaften
Molekularformel |
C13H14O4S |
|---|---|
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
S-methyl (E)-4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C13H14O4S/c1-16-11-6-4-5-9(12(11)17-2)7-8-10(14)13(15)18-3/h4-8H,1-3H3/b8-7+ |
InChI-Schlüssel |
WNNZBNLJVUQWSR-BQYQJAHWSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C(=O)SC |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


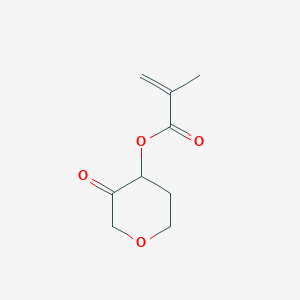
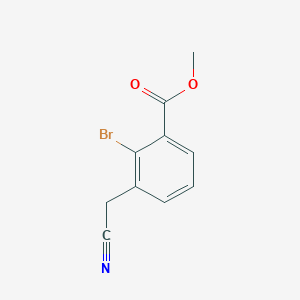
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
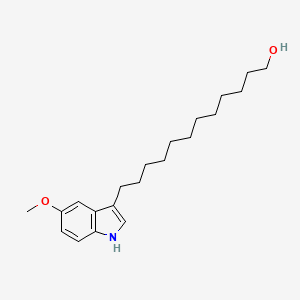

boranyl](/img/structure/B12517058.png)
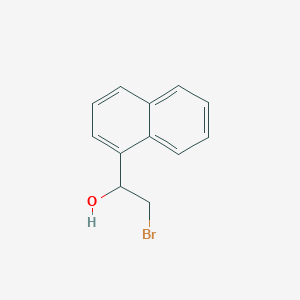
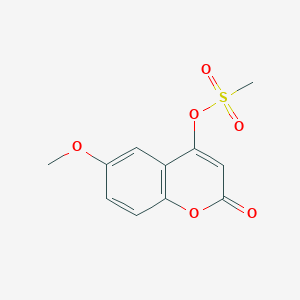
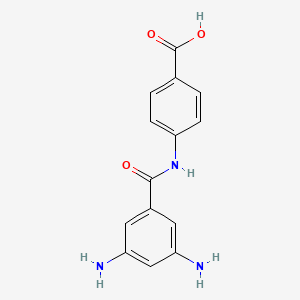
![Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12517087.png)
![N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12517095.png)
![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
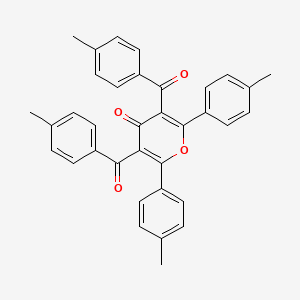
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
